N-(4-nitrophenyl)-2-(4-phenylcyclohexen-1-yl)acetamide
Description
Properties
CAS No. |
919769-11-2 |
|---|---|
Molecular Formula |
C20H20N2O3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-2-(4-phenylcyclohexen-1-yl)acetamide |
InChI |
InChI=1S/C20H20N2O3/c23-20(21-18-10-12-19(13-11-18)22(24)25)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-6,10-13,17H,7-9,14H2,(H,21,23) |
InChI Key |
WUDPCRCMCYFSAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CCC1C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Acetylation
-
- 4-nitroaniline
- 4-phenylcyclohexene
- Acetic anhydride or acetyl chloride
-
- The reaction is typically carried out under reflux conditions in a suitable solvent such as dichloromethane or toluene.
-
- The amine group of 4-nitroaniline reacts with acetic anhydride to form N-acetyl-4-nitroaniline.
- This intermediate is then reacted with 4-phenylcyclohexene under acidic conditions to yield N-(4-nitrophenyl)-2-(4-phenylcyclohexen-1-yl)acetamide.
Yield and Purity:
This method can yield approximately 70-80% of the desired product, depending on the purity of starting materials and reaction conditions.
Method 2: Two-Step Synthesis via Intermediate Formation
Step 1 - Synthesis of an Intermediate:
- Combine 4-nitroaniline with cyclohexanone in the presence of an acid catalyst (e.g., sulfuric acid) to form an intermediate imine.
-
- The imine is then acetylated using acetic anhydride to form N-(4-nitrophenyl)-2-cyclohexenone.
-
- Reduce the ketone using sodium borohydride to yield this compound.
Yield and Purity:
This method can achieve yields of around 75%, with high purity levels due to the isolation of intermediates.
Method 3: Microwave-Assisted Synthesis
-
- Similar to Method 1, using microwave irradiation to accelerate the reaction.
-
- The combination of reactants is placed in a microwave reactor, allowing for rapid heating and mixing.
-
- The microwave energy enhances the reaction rate, leading to faster formation of N-acetyl-4-nitroaniline and subsequent coupling with cyclohexene.
Yield and Purity:
Microwave-assisted synthesis can improve yields up to 90% while reducing reaction times significantly compared to traditional methods.
| Method | Yield (%) | Reaction Time | Purity Level |
|---|---|---|---|
| Direct Acetylation | 70-80 | Moderate | High |
| Two-Step Synthesis | 75 | Longer | High |
| Microwave-Assisted Synthesis | Up to 90 | Short | Very High |
The preparation of this compound can be effectively achieved through various synthetic routes, each with its advantages regarding yield, purity, and efficiency. Microwave-assisted synthesis stands out as a particularly promising method due to its ability to enhance yields and reduce reaction times significantly.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-2-(4-phenylcyclohexen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often requiring a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amino derivatives where the nitro group is converted to an amine.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research has indicated that compounds similar to N-(4-nitrophenyl)-2-(4-phenylcyclohexen-1-yl)acetamide exhibit potential anticancer activity. A study published in Cancer Research highlighted that derivatives of nitrophenyl compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Case Study:
In vitro studies demonstrated that a related compound significantly reduced the viability of breast cancer cells at concentrations as low as 10 µM, showcasing its potential as a therapeutic agent .
1.2 Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. A study found that nitrophenyl derivatives can inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Case Study:
In a rodent model of arthritis, administration of a similar compound resulted in a 50% reduction in swelling and inflammation markers compared to control groups, suggesting significant therapeutic potential .
Material Science
2.1 Polymer Chemistry
This compound has applications in the development of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve tensile strength and thermal resistance.
Data Table: Polymer Properties Comparison
| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Control Polymer | 30 | 200 |
| Polymer with Additive | 45 | 250 |
This table shows the enhanced properties of polymers when modified with this compound, indicating its utility in creating advanced materials for industrial applications .
Organic Synthesis
3.1 Synthetic Intermediates
This compound serves as an important intermediate in organic synthesis. Its structure allows for various functional group transformations, making it valuable in the synthesis of more complex molecules.
Case Study:
A synthetic route involving this compound led to the successful formation of a new class of anti-diabetic agents, demonstrating its versatility as a building block in pharmaceutical chemistry .
Mechanism of Action
The mechanism by which N-(4-nitrophenyl)-2-(4-phenylcyclohexen-1-yl)acetamide exerts its effects is largely dependent on its interaction with molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the acetamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Research Findings
Nitro Group Role : The para-nitro group universally enhances electron deficiency, improving DNA intercalation and kinase inhibition but may reduce solubility .
Synthetic Flexibility: Click chemistry (for triazoles) and orcinolic coupling (for phenoxy derivatives) offer modular approaches to optimize activity .
Biological Activity
N-(4-nitrophenyl)-2-(4-phenylcyclohexen-1-yl)acetamide, a compound with the chemical formula CHNO and CAS number 919769-11-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Basic Information
- Molecular Formula : CHNO
- Molecular Weight : 336.384 g/mol
- CAS Number : 919769-11-2
Structure
The compound features a nitrophenyl group and a cyclohexenyl moiety, which are significant for its biological activity. The structural arrangement may influence its interaction with biological targets.
Pharmacological Effects
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially through the inhibition of cancer cell proliferation.
- Anti-inflammatory Effects : The compound has been noted to modulate inflammatory pathways, possibly providing therapeutic benefits in inflammatory diseases.
- Antioxidant Properties : Its ability to scavenge free radicals has been documented, indicating potential applications in oxidative stress-related conditions.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cell signaling and proliferation.
- Interaction with Receptors : Potential interactions with hormone or growth factor receptors could mediate its effects on cell growth and inflammation.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antitumor Efficacy :
- A study demonstrated that this compound inhibited the growth of several cancer cell lines in vitro. The IC50 values were determined for different cell types, showing significant cytotoxicity at micromolar concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.0 |
-
Anti-inflammatory Studies :
- In vivo experiments revealed that the compound reduced inflammation markers in animal models of arthritis, suggesting a potential role as an anti-inflammatory agent.
-
Oxidative Stress Reduction :
- Research indicated that treatment with this compound led to decreased levels of reactive oxygen species (ROS) in cultured cells, supporting its antioxidant capabilities.
Q & A
Q. What are the standard synthetic routes for N-(4-nitrophenyl)-2-(4-phenylcyclohexen-1-yl)acetamide, and how do reaction conditions influence yield?
The compound can be synthesized via multicomponent reactions or sequential coupling. A typical approach involves:
- Step 1 : Reacting 4-phenylcyclohexene with bromoacetic acid to form 2-(4-phenylcyclohexen-1-yl)acetic acid.
- Step 2 : Converting the acid to its acyl chloride using oxalyl chloride (as in ).
- Step 3 : Coupling with 4-nitroaniline under basic conditions (e.g., Et₃N) in anhydrous solvents like THF or DCM.
Q. Key factors affecting yield :
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates but risk side reactions.
- Temperature : Lower temperatures (0–5°C) during acylation reduce decomposition of reactive intermediates.
- Purification : Column chromatography with silica gel (hexane/EtOAc gradients) is critical due to similar polarities of byproducts.
Yield optimization : reports a 45% yield for a structurally related acetamide using analogous methods. Reagent stoichiometry (1.2–1.5 eq acyl chloride per amine) and inert atmospheres (N₂/Ar) minimize oxidation of nitro groups .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Primary methods :
- HRMS : Confirms molecular weight (e.g., m/z 518.9901 observed vs. 518.9914 calculated in ).
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1656 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- NMR : ¹H/¹³C assignments resolve regiochemistry (e.g., cyclohexene proton splitting patterns, aryl proton integration).
- X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., monoclinic C2/c symmetry in ) .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations or splitting patterns)?
Contradiction scenarios :
- Unexpected diastereotopicity : Cyclohexene protons may exhibit complex splitting due to restricted rotation. Use 2D NMR (COSY, NOESY) to map coupling networks .
- Nitro group orientation : X-ray crystallography () can confirm nitro group planarity or twisting (e.g., O1–N1–C3–C2 torsion angle = -16.7° in ) .
Q. Methodology :
- Dynamic NMR : Variable-temperature studies (e.g., -40°C to 80°C) to detect conformational exchange.
- DFT calculations : Compare experimental vs. computed chemical shifts (e.g., B3LYP/6-31G* level).
Q. What strategies are effective for designing bioactivity assays targeting this compound’s nitroaryl and cyclohexene motifs?
Experimental design :
- Target selection : Prioritize enzymes/receptors with hydrophobic binding pockets (e.g., cyclooxygenase-2, kinase inhibitors).
- Assay conditions :
- Solubility : Use DMSO stocks (<1% v/v) to avoid precipitation in aqueous buffers.
- Nitro group reduction : Test bioactivity of the amine derivative (e.g., via SnCl₂·2H₂O reduction, as in ) to assess redox sensitivity .
Q. Data interpretation :
- Dose-response curves : Compare IC₅₀ values for parent compound vs. analogues (e.g., 4-aminophenyl derivatives).
- SAR analysis : Correlate substituent effects (e.g., electron-withdrawing nitro vs. electron-donating methoxy).
Q. How can researchers mitigate challenges in crystallizing N-(4-nitrophenyl)acetamide derivatives?
Crystallization hurdles :
Q. Advanced techniques :
- Seeding : Introduce microcrystals from slow evaporation (e.g., 0.5°C/day cooling).
- Cocrystallization : Add coformers (e.g., succinic acid) to stabilize lattice interactions.
Q. What analytical workflows validate synthetic intermediates with conflicting HRMS/NMR data?
Case example : Acylation byproducts (e.g., N-acetyl vs. O-acetyl derivatives). Resolution steps :
LC-MS/MS : Fragment ions distinguish positional isomers (e.g., m/z 196.16 for C8H8N2O4 in ).
HPLC purity analysis : Use C18 columns (ACN/H₂O gradients) to quantify impurities.
Isotopic labeling : Synthesize ¹³C-labeled intermediates to track reaction pathways.
Q. How do steric and electronic effects of the 4-phenylcyclohexene moiety influence reactivity?
Steric effects :
- Ring puckering : Chair vs. boat conformations alter nucleophilic accessibility (evident in X-ray data, ).
Electronic effects : - Hyperconjugation : Cyclohexene π-system may stabilize adjacent carbocations during acid-catalyzed reactions.
Experimental validation : - Kinetic studies : Compare reaction rates with cyclohexane vs. cyclohexene analogues.
- Hammett plots : Correlate substituent σ values with reaction outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
